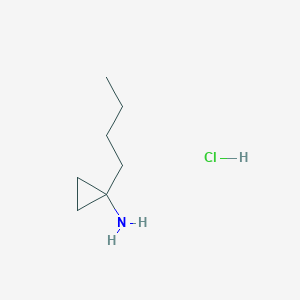

1-Butylcyclopropan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

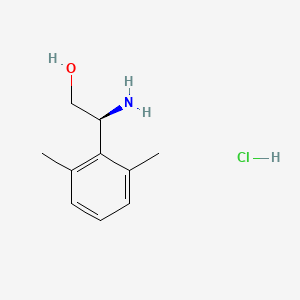

The molecular structure of 1-Butylcyclopropan-1-amine hydrochloride can be represented by the IUPAC name 1-butylcyclopropan-1-amine hydrochloride . The InChI code for this compound is 1S/C7H15N.ClH/c1-2-3-4-7(8)5-6-7;/h2-6,8H2,1H3;1H . The molecular weight of this compound is 149.66 .Physical And Chemical Properties Analysis

1-Butylcyclopropan-1-amine hydrochloride is a powder . It has a melting point of 140-145 degrees . The compound is stable under normal conditions .Aplicaciones Científicas De Investigación

Synthetic Methods for Polysubstituted Cycloalkanes 1-Butylcyclopropan-1-amine hydrochloride is utilized in synthetic chemistry, particularly in the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes. These compounds are important due to their presence in biologically active compounds. The method involves CuH-catalyzed hydroamination, demonstrating the enhanced reactivity of strained trisubstituted alkenes and offering insights into the regio- and enantioselectivity differences between cyclobutenes and cyclopropenes. This synthesis route is significant for creating complex molecules with multiple substituents and stereocenters, underlining the chemical versatility and application of 1-Butylcyclopropan-1-amine hydrochloride in developing biologically relevant structures (Shengyu Feng et al., 2019; Sheng Feng et al., 2020).

CO2 Capture Research into ionic liquids has demonstrated the potential for 1-Butylcyclopropan-1-amine hydrochloride derivatives in carbon capture technologies. A specific ionic liquid derived from 1-butyl imidazole and 3-bromopropylamine hydrobromide showcases reversible reaction with CO2, effectively sequestering the gas. This application underscores the environmental significance of 1-Butylcyclopropan-1-amine hydrochloride in developing sustainable solutions for CO2 capture, offering a nonvolatile, water-independent method for gas sequestration (Eleanor D. Bates et al., 2002).

Development of Novel Antidepressants 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, potentially synthesized using 1-Butylcyclopropan-1-amine hydrochloride, have been investigated as antidepressants. These compounds demonstrated significant activity in animal models, with some showing greater efficacy than established treatments like imipramine and desipramine. This research highlights the therapeutic potential of 1-Butylcyclopropan-1-amine hydrochloride in psychiatric medication development, particularly for depression and anxiety disorders (B. Bonnaud et al., 1987).

Mecanismo De Acción

Safety and Hazards

The safety information available indicates that 1-Butylcyclopropan-1-amine hydrochloride may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propiedades

IUPAC Name |

1-butylcyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-2-3-4-7(8)5-6-7;/h2-6,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSCOGUVRBXICQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(CC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-4,6-dimethylthiopheno[2,3-b]pyridin-2-yl 2-ethylpiperidyl ketone](/img/structure/B2863245.png)

![3,4-difluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2863248.png)

![8-(4-fluorophenyl)-N-(4-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2863250.png)

![methyl 4-{[7-(cyanomethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2863252.png)

![N-[2-(3-Methoxy-2,4-dimethylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2863253.png)

![N-benzyl-1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2863256.png)

![2-chloro-N-[(3,5-difluorophenyl)methyl]acetamide](/img/structure/B2863258.png)

![Ethyl 5-(3-cyclopentylpropanamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2863263.png)